molecular formula C20H16ClN5OS2 B2470960 2-((4-((4-chlorobenzyl)amino)quinazolin-2-yl)thio)-N-(thiazol-2-yl)acetamide CAS No. 422532-14-7

2-((4-((4-chlorobenzyl)amino)quinazolin-2-yl)thio)-N-(thiazol-2-yl)acetamide

Cat. No.: B2470960
CAS No.: 422532-14-7
M. Wt: 441.95
InChI Key: BKFCDSPABHTQFJ-UHFFFAOYSA-N
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Description

2-((4-((4-chlorobenzyl)amino)quinazolin-2-yl)thio)-N-(thiazol-2-yl)acetamide is a complex organic compound that has garnered significant interest in the fields of medicinal chemistry and pharmacology This compound is characterized by its intricate molecular structure, which includes a quinazoline core, a thiazole ring, and a chlorobenzyl group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-((4-((4-chlorobenzyl)amino)quinazolin-2-yl)thio)-N-(thiazol-2-yl)acetamide typically involves multiple steps, starting with the preparation of the quinazoline core. This is followed by the introduction of the thiazole ring and the chlorobenzyl group. Common synthetic routes include:

    Formation of the Quinazoline Core: This step often involves the cyclization of anthranilic acid derivatives with appropriate reagents to form the quinazoline ring.

    Introduction of the Thiazole Ring: The thiazole ring is usually introduced through a condensation reaction involving thioamides and α-haloketones.

    Attachment of the Chlorobenzyl Group: This step typically involves nucleophilic substitution reactions where the chlorobenzyl group is introduced to the quinazoline core.

Industrial Production Methods

Industrial production of this compound may involve optimization of the above synthetic routes to enhance yield and purity. This often includes the use of high-throughput synthesis techniques, advanced purification methods, and stringent quality control measures to ensure consistency and scalability.

Chemical Reactions Analysis

Types of Reactions

2-((4-((4-chlorobenzyl)amino)quinazolin-2-yl)thio)-N-(thiazol-2-yl)acetamide can undergo various chemical reactions, including:

    Oxidation: This compound can be oxidized under specific conditions to form sulfoxides or sulfones.

    Reduction: Reduction reactions can convert the nitro groups to amines or reduce other functional groups within the molecule.

    Substitution: Nucleophilic or electrophilic substitution reactions can modify the chlorobenzyl group or other reactive sites on the molecule.

Common Reagents and Conditions

    Oxidizing Agents: Hydrogen peroxide, m-chloroperbenzoic acid (m-CPBA)

    Reducing Agents: Sodium borohydride, lithium aluminum hydride

    Substitution Reagents: Halogenating agents, nucleophiles like amines or thiols

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides, while reduction may produce amines.

Scientific Research Applications

2-((4-((4-chlorobenzyl)amino)quinazolin-2-yl)thio)-N-(thiazol-2-yl)acetamide has a wide range of applications in scientific research, including:

    Medicinal Chemistry: This compound is studied for its potential as a therapeutic agent, particularly in the treatment of cancer and infectious diseases.

    Biological Research: It is used as a tool compound to study cellular pathways and molecular targets.

    Industrial Applications: The compound’s unique chemical properties make it useful in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 2-((4-((4-chlorobenzyl)amino)quinazolin-2-yl)thio)-N-(thiazol-2-yl)acetamide involves its interaction with specific molecular targets within cells. These targets may include enzymes, receptors, or other proteins that play a role in disease pathways. The compound’s structure allows it to bind to these targets, modulating their activity and leading to therapeutic effects.

Comparison with Similar Compounds

Similar Compounds

    2-((4-((4-chlorobenzyl)amino)quinazolin-2-yl)thio)-N-(thiazol-2-yl)acetamide: shares structural similarities with other quinazoline derivatives and thiazole-containing compounds.

    Gefitinib: A quinazoline derivative used as an anticancer agent.

    Erlotinib: Another quinazoline-based drug used in cancer therapy.

Uniqueness

What sets this compound apart is its specific combination of functional groups, which confer unique chemical and biological properties. This makes it a valuable compound for research and potential therapeutic applications.

Properties

IUPAC Name

2-[4-[(4-chlorophenyl)methylamino]quinazolin-2-yl]sulfanyl-N-(1,3-thiazol-2-yl)acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H16ClN5OS2/c21-14-7-5-13(6-8-14)11-23-18-15-3-1-2-4-16(15)24-20(26-18)29-12-17(27)25-19-22-9-10-28-19/h1-10H,11-12H2,(H,22,25,27)(H,23,24,26)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BKFCDSPABHTQFJ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C2C(=C1)C(=NC(=N2)SCC(=O)NC3=NC=CS3)NCC4=CC=C(C=C4)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H16ClN5OS2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

442.0 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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